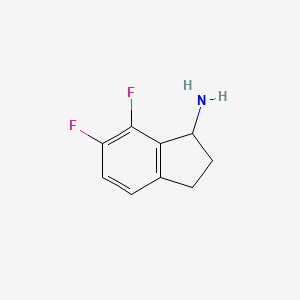
6,7-difluoro-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-difluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated organic compound with the molecular formula C9H9F2N It is a derivative of indan, a bicyclic hydrocarbon, where two hydrogen atoms are replaced by fluorine atoms at the 6 and 7 positions, and an amine group is attached to the 1 position
Preparation Methods
The synthesis of 6,7-difluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-difluoroindanone.
Reduction: The carbonyl group of 6,7-difluoroindanone is reduced to form 6,7-difluoroindan-1-ol using reducing agents like sodium borohydride.
Amination: The hydroxyl group of 6,7-difluoroindan-1-ol is then converted to an amine group through a substitution reaction using reagents such as ammonia or amine derivatives under suitable conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
6,7-difluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form 6,7-difluoroindan-1-ylamine derivatives with different substituents.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
6,7-difluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties imparted by the fluorine atoms.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding due to its ability to mimic natural substrates.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals, providing enhanced stability and activity due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 6,7-difluoro-2,3-dihydro-1H-inden-1-amine exerts its effects depends on its application:
Neurological Effects: In medicinal chemistry, the compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation, modulating their activity.
Material Properties: In material science, the presence of fluorine atoms enhances the compound’s thermal and chemical stability, making it suitable for high-performance applications.
Comparison with Similar Compounds
6,7-difluoro-2,3-dihydro-1H-inden-1-amine can be compared with other fluorinated indan derivatives, such as:
5,7-Difluoro-indan-1-ylamine: Similar structure but with fluorine atoms at different positions, leading to different electronic and steric properties.
This compound: A related compound with a similar core structure but different functional groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and reactivity, making it valuable for targeted applications in various fields.
Properties
Molecular Formula |
C9H9F2N |
|---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
6,7-difluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3,7H,2,4,12H2 |
InChI Key |
DAURVHMJENUGCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C(=C(C=C2)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















